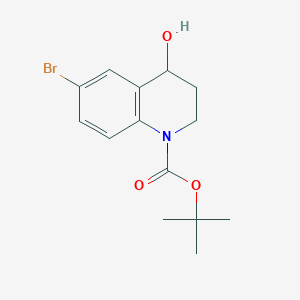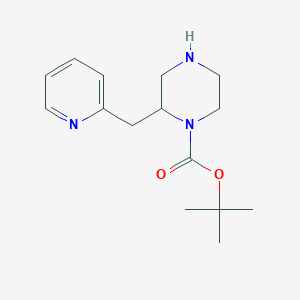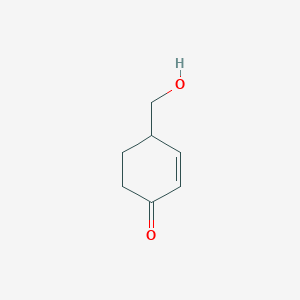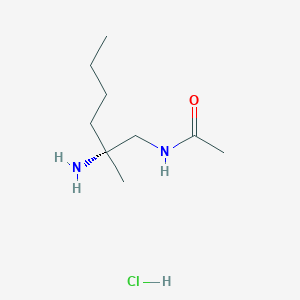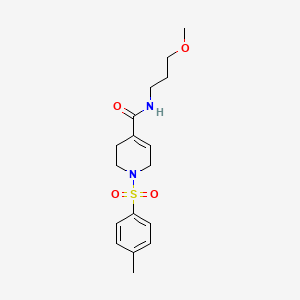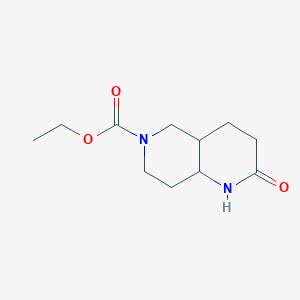![molecular formula C8H15N3O B12985493 1,4,9-Triazaspiro[5.5]undecan-2-one](/img/structure/B12985493.png)
1,4,9-Triazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,9-Triazaspiro[5.5]undecan-2-one is a chemical compound known for its unique spirocyclic structure, which consists of a spiro-connected bicyclic system containing nitrogen atoms. This compound has garnered significant interest in medicinal chemistry due to its potential as a pharmacologically active molecule, particularly as an inhibitor of certain enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the spirocyclic structure. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and green chemistry principles may be employed to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
1,4,9-Triazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing derivatives.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds.
Scientific Research Applications
1,4,9-Triazaspiro[5
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and materials.
Biology: It has been investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: The compound is of particular interest as a potential therapeutic agent, especially as an inhibitor of enzymes such as METTL3, which is involved in RNA methylation and has implications in cancer and other diseases
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,9-Triazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For example, as a METTL3 inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can lead to changes in gene expression and cellular function, which may have therapeutic benefits in diseases such as cancer .
Comparison with Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one can be compared to other spirocyclic compounds and nitrogen-containing heterocycles:
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C8H15N3O/c12-7-5-10-6-8(11-7)1-3-9-4-2-8/h9-10H,1-6H2,(H,11,12) |
InChI Key |
DXKJFRFMQJMNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate](/img/structure/B12985414.png)
![2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine](/img/structure/B12985417.png)
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12985428.png)
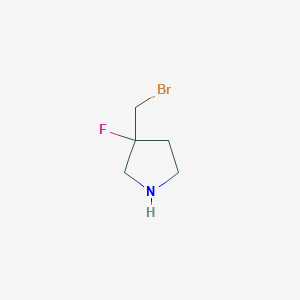
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B12985436.png)

![5,8-Dichloropyrimido[4,5-d]pyridazine](/img/structure/B12985458.png)
